molecular formula C22H19NO4 B156687 3,4-Dibenzyloxy-trans-beta-nitrostyrene CAS No. 1699-54-3

3,4-Dibenzyloxy-trans-beta-nitrostyrene

Cat. No.: B156687
CAS No.: 1699-54-3
M. Wt: 361.4 g/mol
InChI Key: CHTJRVASYXOBSO-BUHFOSPRSA-N
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Preparation Methods

The synthesis of 3,4-Dibenzyloxy-trans-beta-nitrostyrene typically involves the reaction of 3,4-dibenzyloxybenzaldehyde with nitromethane under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a solvent like ethanol or methanol . The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.

Chemical Reactions Analysis

3,4-Dibenzyloxy-trans-beta-nitrostyrene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-Dibenzyloxy-trans-beta-nitrostyrene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dibenzyloxy-trans-beta-nitrostyrene involves its interaction with molecular targets such as enzymes. For example, its derivatives have been shown to inhibit protein tyrosine phosphatases by binding to the active site of the enzyme and preventing substrate access . This inhibition can affect various cellular signaling pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

3,4-Dibenzyloxy-trans-beta-nitrostyrene can be compared with other nitrostyrene derivatives, such as:

Properties

IUPAC Name

4-[(E)-2-nitroethenyl]-1,2-bis(phenylmethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c24-23(25)14-13-18-11-12-21(26-16-19-7-3-1-4-8-19)22(15-18)27-17-20-9-5-2-6-10-20/h1-15H,16-17H2/b14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTJRVASYXOBSO-BUHFOSPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C[N+](=O)[O-])OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C/[N+](=O)[O-])OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50418651
Record name 1,1'-[{4-[(E)-2-Nitroethenyl]-1,2-phenylene}bis(oxymethylene)]dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50418651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1699-54-3
Record name 1,1'-[{4-[(E)-2-Nitroethenyl]-1,2-phenylene}bis(oxymethylene)]dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50418651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dibenzyloxy-trans-β-nitrostyrene
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